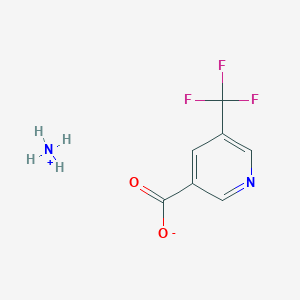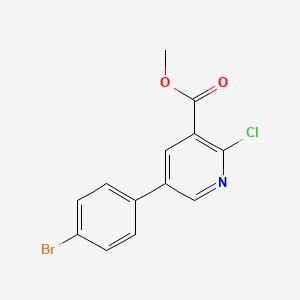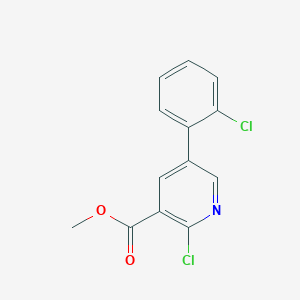![molecular formula C37H34NPS B6308327 (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine CAS No. 1809609-40-2](/img/structure/B6308327.png)
(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirobiindene core, a diphenylphosphanyl group, and a phenylsulfanylethylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirobiindene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the spirobiindene structure.
Introduction of the Diphenylphosphanyl Group: This is achieved through a phosphination reaction using diphenylphosphine and a suitable catalyst.
Attachment of the Phenylsulfanylethylamine Moiety: This step involves the nucleophilic substitution of a suitable leaving group with phenylsulfanylethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphanyl group or the spirobiindene core.
Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphanyl derivatives, and various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity, while the phenylsulfanylethylamine moiety can interact with biological macromolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(3R)-4’-diphenylphosphanyl-N-(2-phenylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine: Similar structure but lacks the sulfanyl group.
(3R)-4’-diphenylphosphanyl-N-(2-methylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine: Similar structure with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
The presence of the phenylsulfanylethyl group in (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSCBZXLKGSEX-DIPNUNPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308275.png)
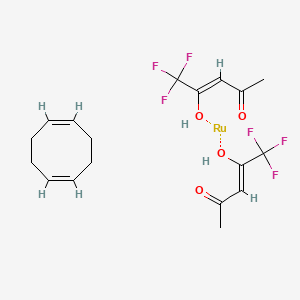
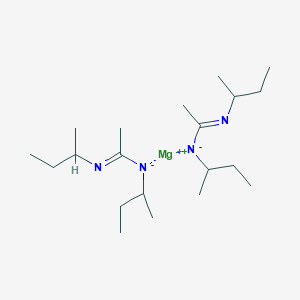
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
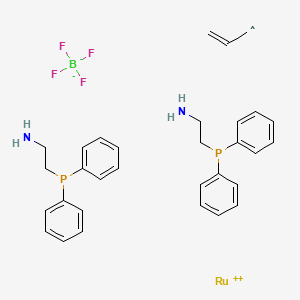

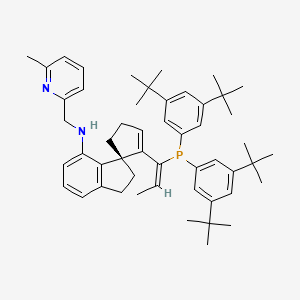
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
